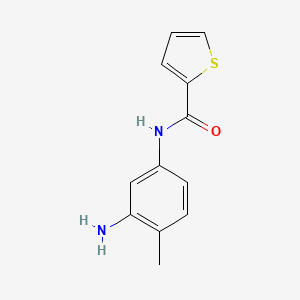

![molecular formula C15H9ClF3N3O3 B1270643 3-氯-5-(2-甲氧基苯基)-7-(三氟甲基)吡唑并[1,5-a]嘧啶-2-甲酸 CAS No. 695191-62-9](/img/structure/B1270643.png)

3-氯-5-(2-甲氧基苯基)-7-(三氟甲基)吡唑并[1,5-a]嘧啶-2-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

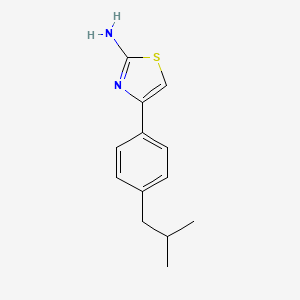

The synthesis of related pyrazolo[1,5-a]pyrimidine derivatives often involves multistep reactions starting from simple precursors like amino-pyrazoles or pyrazole carboxylates. For instance, a related compound was synthesized through condensation reactions, cyclization with trifluoro-1-(4-fluorophenyl)butane-1,3-dione, followed by saponification (Ju Liu et al., 2016). Another example involves regiospecific synthesis from methyl 5-amino-1H-pyrazole-4-carboxylate, highlighting the importance of regioselectivity and the role of crystal structure analysis in confirming the product's structure (Isuru R. Kumarasinghe et al., 2009).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is crucial for their chemical and biological functions. Crystallographic studies reveal detailed molecular arrangements, such as hydrogen-bonded dimers and conformational differences affecting compound stability and reactivity (Isuru R. Kumarasinghe et al., 2009).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidine compounds undergo various chemical reactions, including regioselective synthesis and cyclization, to produce derivatives with different substituents. These reactions are influenced by factors like the presence of POCl3 or Pd-catalysts, highlighting the compounds' versatile reactivity (Miha Drev et al., 2014).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as crystal structure and intermolecular hydrogen bonds, play a significant role in their stability and solubility. These properties are determined through crystallographic analysis and spectroscopic evaluations, providing insights into the compounds' behavior in different environments (Isuru R. Kumarasinghe et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity and potential biological activities, are key areas of interest. Synthesis pathways often involve the use of reagents like POCl3 and conditions that promote regioselectivity. The compounds' interactions with biological targets, such as inhibition of cancer cell proliferation, are studied through in vitro assays, indicating the significance of structural features for biological activity (Ju Liu et al., 2016).

科学研究应用

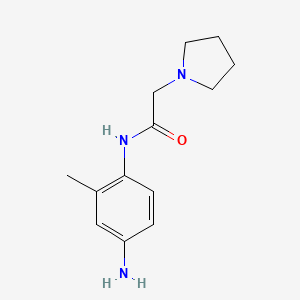

合成和药用

3-氯-5-(2-甲氧基苯基)-7-(三氟甲基)吡唑并[1,5-a]嘧啶-2-甲酸及其衍生物因其广泛的药用性质而成为研究的重点。一项研究强调了吡唑并[1,5-a]嘧啶支架在药物发现中的重要性,强调了其开发具有广泛药用性质的类药物候选物的潜力,例如抗癌剂、中枢神经系统药物、抗感染剂、抗炎剂、CRF1 拮抗剂和放射诊断剂。构效关系 (SAR) 研究对于药学化学家使用这种特权支架探索和开发潜在的候选药物至关重要。针对这些衍生物采用的广泛 SAR 研究和合成策略突出了该化合物在药学化学中的重要性 (Cherukupalli 等人,2017)。

抗炎和镇痛活性

该化合物的衍生物已显示出显着的抗炎和镇痛活性。一项研究合成了 5-酰基-6-取代-1,2-二氢-3H-吡咯并[1,2-a]吡咯-1-甲酸,并测试了它们的镇痛和抗炎活性。其中一些化合物表现出的效力等于或大于吲哚美辛,吲哚美辛是一种用于缓解炎症和疼痛的标准药物 (Muchowski 等人,1985)。

抗惊厥活性

基于 3-氯-5-(2-甲氧基苯基)-7-(三氟甲基)吡唑并[1,5-a]嘧啶-2-甲酸结构设计和合成新化合物的研究导致了具有显着抗惊厥活性的物质的开发。一项专注于取代的 5-烷氧噻吩并[2,3-e][1,2,4]三唑并[4,3-c]嘧啶衍生物的研究表明,这些分子根据最大电休克 (MES) 和皮下戊四唑 (scPTZ) 模型(两种评估抗惊厥药物的标准测试)具有很高的活性 (Wang 等人,2015)。

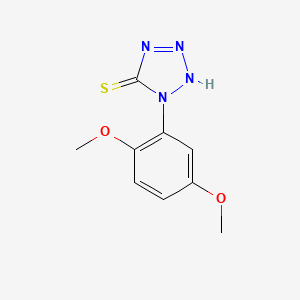

抗高血糖药

该化合物及其衍生物已被探索其作为抗高血糖药的潜力。一项研究合成并评价了一系列具有三氟甲基和苄基的吡唑-3-酮衍生物,发现这些化合物是有效的抗高血糖药,可能通过抑制肾小管葡萄糖重吸收起作用 (Kees 等人,1996)。

未来方向

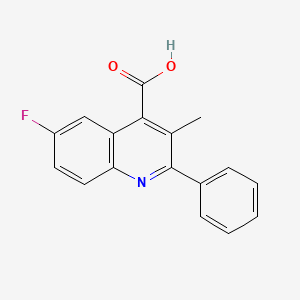

属性

IUPAC Name |

3-chloro-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClF3N3O3/c1-25-9-5-3-2-4-7(9)8-6-10(15(17,18)19)22-13(20-8)11(16)12(21-22)14(23)24/h2-6H,1H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBVRTVAENUDWJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClF3N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801120702 |

Source

|

| Record name | 3-Chloro-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801120702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

CAS RN |

695191-62-9 |

Source

|

| Record name | 3-Chloro-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=695191-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801120702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-7-methoxy-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270577.png)

![2-(3-Bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B1270589.png)

![1-[2-(2-bromophenoxy)ethyl]-1H-imidazole](/img/structure/B1270590.png)